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Compound of Interest

Compound Name: 2,4,5,8-Tetramethylquinoline

Cat. No.: B1589993 Get Quote

This guide provides a comprehensive technical overview of the spectral characteristics of

2,4,5,8-tetramethylquinoline. Designed for researchers, scientists, and professionals in drug

development, this document delves into the theoretical underpinnings and practical

applications of spectroscopic techniques for the structural elucidation and characterization of

this heterocyclic compound. While direct experimental spectra for 2,4,5,8-
tetramethylquinoline are not extensively published, this guide synthesizes predicted data

based on the analysis of analogous quinoline derivatives and fundamental spectroscopic

principles.

Introduction
2,4,5,8-Tetramethylquinoline, with the molecular formula C₁₃H₁₅N and a molecular weight of

185.26 g/mol , belongs to the quinoline family of heterocyclic aromatic compounds.[1][2] The

quinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the

spectral properties of its derivatives is crucial for synthesis confirmation, purity assessment,

and metabolic studies. This guide will cover the expected features in Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Predicted Spectral Features
The structure of 2,4,5,8-tetramethylquinoline, with its distinct arrangement of methyl groups

on the quinoline core, gives rise to a unique spectral fingerprint. The following sections detail

the anticipated spectral data.
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Caption: Molecular structure of 2,4,5,8-Tetramethylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 2,4,5,8-tetramethylquinoline is expected to show distinct

signals for the aromatic protons and the four methyl groups. The chemical shifts are influenced

by the electron-donating nature of the methyl groups and the aromatic ring currents.

Predicted ¹H NMR Data:

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic CH (C6-H, C7-H) 7.0 - 8.0 Doublet, Doublet

Aromatic CH (C3-H) 6.5 - 7.0 Singlet

Methyl CH₃ (C2-CH₃) 2.5 - 2.7 Singlet

Methyl CH₃ (C4-CH₃) 2.4 - 2.6 Singlet

Methyl CH₃ (C5-CH₃) 2.3 - 2.5 Singlet

Methyl CH₃ (C8-CH₃) 2.2 - 2.4 Singlet

Justification: The aromatic protons on the benzene ring (C6-H, C7-H) are expected to appear in

the typical downfield region for aromatic protons. The proton at C3 is anticipated to be a singlet

due to the adjacent methyl group at C4 and the nitrogen atom. The methyl group protons will

appear as singlets in the upfield region, with their exact chemical shifts influenced by their

position on the quinoline ring. For comparison, the methyl protons of 2-methylquinoline appear

around 2.7 ppm.[3]

¹³C NMR Spectroscopy
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The carbon NMR spectrum will provide information on the number and electronic environment

of the carbon atoms.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)

Quaternary C (C2, C4, C5, C8, C4a, C8a) 140 - 160

Aromatic CH (C3, C6, C7) 120 - 135

Methyl C (C2-CH₃, C4-CH₃, C5-CH₃, C8-CH₃) 15 - 25

Justification: The quaternary carbons, particularly those bonded to nitrogen (C2) and in the ring

fusion, will be the most downfield. Aromatic CH carbons will resonate in the typical 120-135

ppm range. The methyl carbons will appear in the upfield aliphatic region. These predictions

are based on general values for substituted quinolines.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data:

Ion Predicted m/z

[M]⁺ 185.26

[M+H]⁺ 186.27

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition

(C₁₃H₁₅N). The fragmentation pattern in MS/MS would likely involve the loss of methyl groups,

providing further structural confirmation.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹)

Aromatic C-H Stretch 3000 - 3100

Aliphatic C-H Stretch 2850 - 3000

C=C Aromatic Ring Stretch 1500 - 1600

C=N Stretch 1610 - 1650

C-N Stretch 1300 - 1400

Justification: The spectrum will be dominated by aromatic and aliphatic C-H stretching

vibrations. The C=C and C=N stretching vibrations within the quinoline ring system will appear

in the 1500-1650 cm⁻¹ region. These predictions are consistent with the known IR spectra of

quinoline and its derivatives.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The quinoline ring system is a strong chromophore.

Predicted UV-Vis Absorption Maxima (in Ethanol):

Predicted λₘₐₓ (nm) Electronic Transition

~230, ~280, ~320 π → π*

Justification: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV

region corresponding to π → π* transitions. The exact positions and intensities of these bands

are sensitive to substitution and the solvent used.[10][11]

Experimental Protocols
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To obtain definitive spectral data for 2,4,5,8-tetramethylquinoline, the following standard

experimental procedures are recommended.

Sample Preparation

Spectroscopic Analysis

Data Processing & Elucidation

2,4,5,8-Tetramethylquinoline
(Purified)

Dissolve in appropriate
deuterated or UV-grade solvent

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(EI/ESI, HRMS)

Infrared Spectroscopy
(FTIR-ATR)

UV-Vis Spectroscopy

Process raw data

Analyze spectra for
chemical shifts, m/z,

vibrational frequencies,
and absorption maxima

Correlate data to confirm
molecular structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4,5,8-Tetramethylquinoline | CymitQuimica [cymitquimica.com]

2. chemwhat.com [chemwhat.com]

3. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

4. researchgate.net [researchgate.net]

5. tsijournals.com [tsijournals.com]

6. 2,2,4,8-Tetramethyl-1,2-dihydroquinoline|6848-19-7 [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1589993?utm_src=pdf-body
https://www.benchchem.com/product/b1589993?utm_src=pdf-body-img
https://www.benchchem.com/product/b1589993?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/IN-DA00BXT0/2458-tetramethylquinoline/
https://www.chemwhat.com/2458-tetramethylquinoline-cas-39581-63-0/
https://m.chemicalbook.com/SpectrumEN_91-63-4_1HNMR.htm
https://www.researchgate.net/figure/C-NMR-chemical-shifts-ppm-of-compounds-1-8-2-4-6-8-in-CDCl-3-and-1-5-in-dimethyl_tbl1_251376357
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://www.benchchem.com/product/b3056043
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and
Phenanthridine [astrochem.org]

8. mdpi.com [mdpi.com]

9. uanlch.vscht.cz [uanlch.vscht.cz]

10. benchchem.com [benchchem.com]

11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation
process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2,4,5,8-
Tetramethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589993#spectral-data-of-2-4-5-8-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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